N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine
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Overview
Description
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine is a chemical compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis , suggesting that this compound may also target bacterial cells.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular function
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antimicrobial activities , suggesting that this compound may interfere with bacterial growth and replication pathways.
Result of Action
Benzimidazole derivatives have been reported to exhibit potent antibacterial activities , suggesting that this compound may lead to the inhibition of bacterial growth and replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine typically involves the nucleophilic substitution of a benzimidazole precursor. One common method is the reaction of 2-methylbenzimidazole with formaldehyde and methylamine under acidic conditions . The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine
- N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine
Uniqueness
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 6-position of the benzimidazole ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBXKMCOBFSSIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649163 |
Source
|
Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-32-6 |
Source
|
Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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